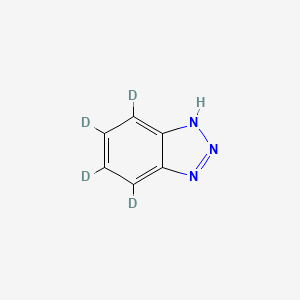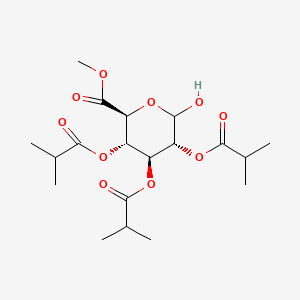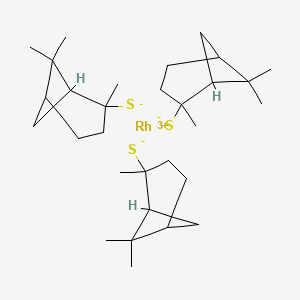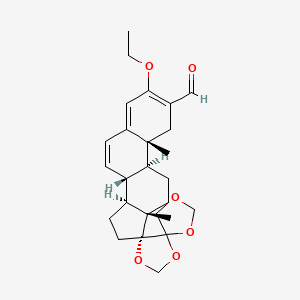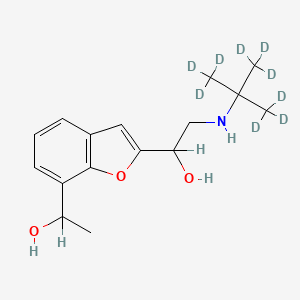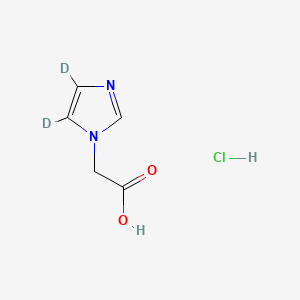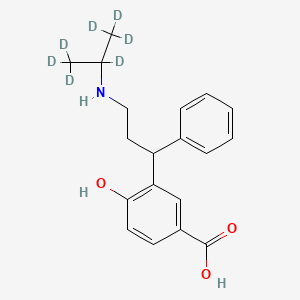
Zolmitriptan D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zolmitriptan is used to treat acute migraine headaches in adults . It belongs to the group of medicines called triptans . It works by narrowing blood vessels around the brain, stopping pain signals from being sent to the brain, and blocking the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Synthesis Analysis
The synthesis of zolmitriptan consists of three generally known reactions . It starts with the diazotation of (S)-4- (4-aminobenzyl)-1,3-oxazolidin-2-one of formula I with a nitrite in the environment of diluted hydrochloric acid. This is followed by the reduction of the resulting diazonium salt to the hydrochloride of (S)-4- (4-hydrazinobenzyl)-1,3-oxazolidin-2-one of formula IV. Finally, it undergoes condensation with 4,4-diethoxy-N,N-dimethylbutylamine of formula II, which, in an acidic environment, according to Fischer, provides an indole skeleton—in this case zolmitriptan of formula III—in a mechanism analogous to the benzidine rearrangement .Molecular Structure Analysis
Zolmitriptan has the molecular formula C16H21N3O2 . Its molecular weight is 287.36 . The chemical structure of Zolmitriptan is designated as (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5 yl]methyl]-2-oxazolidinone .Chemical Reactions Analysis
Zolmitriptan can be determined using spectrophotometric methods based on its reaction with p-Dimethyl amino cinnamaldehyde (PDAC) .Physical And Chemical Properties Analysis
Zolmitriptan has a density of 1.2±0.1 g/cm3, a boiling point of 563.3±38.0 °C at 760 mmHg, and a flash point of 294.5±26.8 °C . It also has a molar refractivity of 82.9±0.3 cm3, a polar surface area of 57 Å2, and a molar volume of 236.1±3.0 cm3 .科学的研究の応用
Migraine Treatment
Zolmitriptan is a potent second-generation triptan prescribed for migraine attacks . It’s used in the acute treatment of migraines with or without aura and cluster headaches . However, it suffers from low bioavailability (40%) after oral administration due to the hepatic first-pass metabolism .
Intranasal Delivery
Researchers have explored intranasal delivery as an alternative approach to enhance the bioavailability of Zolmitriptan and avoid the first-pass effect . They designed and optimized intranasal spanlastic formulations, which are surfactant-based elastic vesicular drug carrier systems . This approach directly targets brain delivery, enhancing its bioavailability .
Transdermal Delivery
Transdermal delivery of Zolmitriptan has also been investigated to enhance its bioavailability . This method could bypass the limitations of Zolmitriptan, such as massive hepatic first-pass metabolism and P-gp efflux transporters susceptibility . A study showed that transdermal application of Zolmitriptan significantly improved its brain relative bioavailability and high brain targeting efficiency .
Extended Release Formulation
An extended release (ER) formulation of Zolmitriptan has been developed to treat migraines safely and effectively . The ER formulation could provide a steady and prolonged therapeutic effect, reducing the frequency of dosing and improving patient compliance .
Quality by Design Approach
The quality by design approach has been applied to correlate the formulation parameters and critical quality attributes of Zolmitriptan . This approach helps in designing and optimizing the formulation to ensure the quality, safety, and efficacy of the drug .
Bioavailability Enhancement
Various strategies have been employed to enhance the bioavailability of Zolmitriptan . These include the use of surfactant-based elastic vesicular drug carrier systems (spanlastics) and transdermal delivery systems .
作用機序
Target of Action
Zolmitriptan D6, also known as Zolmitriptan-D6 (Major), primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the triptan class of receptor agonists. The 5-HT receptors play a crucial role in the transmission of pain signals in the brain, making them a key target in the treatment of migraines .
Mode of Action
Zolmitriptan D6 interacts with its targets by binding with high affinity to human recombinant 5-HT1D and 5-HT1B receptors, and moderate affinity for 5-HT1A receptors . This binding action leads to vasoconstriction in intracranial blood vessels. Additionally, Zolmitriptan D6 can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Biochemical Pathways
Zolmitriptan D6 affects the serotonin (5-HT) pathway. It acts as an agonist at the 5-HT1B/1D/1F receptors, leading to vasoconstriction of intracranial blood vessels, which is a key factor in relieving migraine symptoms . Zolmitriptan D6 is metabolized in the liver, likely via the cytochrome P450 (CYP1A2) pathway and by monoamine oxidase (MAO) .
Pharmacokinetics
Zolmitriptan D6 has a mean elimination half-life of approximately three hours following oral or nasal administration . It is rapidly absorbed and detectable within the plasma, within 2 to 5 minutes for the nasal spray and within 15 minutes for the tablet . Zolmitriptan D6 reaches peak plasma levels in 2–4 hours, with good levels maintained for up to 6 hours .
Result of Action
The primary result of Zolmitriptan D6’s action is the relief of migraine symptoms. By acting as an agonist at the 5-HT1B/1D/1F receptors, it causes vasoconstriction in intracranial blood vessels, which helps to alleviate the pain associated with migraines . In clinical studies, Zolmitriptan D6 has been shown to be effective in providing pain freedom at 2 hours when administered as a nasal spray .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Zolmitriptan D6. Some degradation (mineralisation) has been observed in water-sediment and terrestrial soil degradation studies . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 1.1 x 10-5, which means use of Zolmitriptan D6 is predicted to present an insignificant risk to the environment .
Safety and Hazards
Zolmitriptan should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided. In case of contact, rinse immediately with plenty of water . It should not be used if you have uncontrolled high blood pressure, heart problems, certain heart rhythm disorders, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body .
特性
IUPAC Name |
(4S)-4-[[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-MYLWHKILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zolmitriptan D6 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

